molecular formula C21H26N2O3 B3842570 N-(cyclobutylmethyl)-2-cyclopropyl-N-(oxolan-2-ylmethyl)-1,3-benzoxazole-6-carboxamide

N-(cyclobutylmethyl)-2-cyclopropyl-N-(oxolan-2-ylmethyl)-1,3-benzoxazole-6-carboxamide

Cat. No.: B3842570
M. Wt: 354.4 g/mol
InChI Key: TTYYMSLJDGWWON-UHFFFAOYSA-N
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Description

N-(cyclobutylmethyl)-2-cyclopropyl-N-(oxolan-2-ylmethyl)-1,3-benzoxazole-6-carboxamide is a complex organic compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This specific compound is characterized by its unique structure, which includes cyclobutylmethyl, cyclopropyl, and oxolan-2-ylmethyl groups attached to the benzoxazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclobutylmethyl)-2-cyclopropyl-N-(oxolan-2-ylmethyl)-1,3-benzoxazole-6-carboxamide typically involves multiple steps

    Preparation of Benzoxazole Core: The benzoxazole core can be synthesized by the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of Cyclobutylmethyl Group: The cyclobutylmethyl group can be introduced via alkylation reactions using cyclobutylmethyl halides in the presence of a base such as potassium carbonate.

    Introduction of Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions using diazo compounds and transition metal catalysts.

    Introduction of Oxolan-2-ylmethyl Group: The oxolan-2-ylmethyl group can be introduced via nucleophilic substitution reactions using oxolan-2-ylmethyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(cyclobutylmethyl)-2-cyclopropyl-N-(oxolan-2-ylmethyl)-1,3-benzoxazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace halogen atoms with nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoxazole derivatives.

Scientific Research Applications

N-(cyclobutylmethyl)-2-cyclopropyl-N-(oxolan-2-ylmethyl)-1,3-benzoxazole-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of N-(cyclobutylmethyl)-2-cyclopropyl-N-(oxolan-2-ylmethyl)-1,3-benzoxazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(cyclobutylmethyl)-2-cyclopropyl-N-(oxolan-2-ylmethyl)-1,3-benzoxazole-6-carboxamide is unique due to its specific combination of functional groups and its benzoxazole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(cyclobutylmethyl)-2-cyclopropyl-N-(oxolan-2-ylmethyl)-1,3-benzoxazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c24-21(23(12-14-3-1-4-14)13-17-5-2-10-25-17)16-8-9-18-19(11-16)26-20(22-18)15-6-7-15/h8-9,11,14-15,17H,1-7,10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTYYMSLJDGWWON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN(CC2CCCO2)C(=O)C3=CC4=C(C=C3)N=C(O4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(cyclobutylmethyl)-2-cyclopropyl-N-(oxolan-2-ylmethyl)-1,3-benzoxazole-6-carboxamide
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N-(cyclobutylmethyl)-2-cyclopropyl-N-(oxolan-2-ylmethyl)-1,3-benzoxazole-6-carboxamide
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N-(cyclobutylmethyl)-2-cyclopropyl-N-(oxolan-2-ylmethyl)-1,3-benzoxazole-6-carboxamide
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N-(cyclobutylmethyl)-2-cyclopropyl-N-(oxolan-2-ylmethyl)-1,3-benzoxazole-6-carboxamide
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N-(cyclobutylmethyl)-2-cyclopropyl-N-(oxolan-2-ylmethyl)-1,3-benzoxazole-6-carboxamide
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N-(cyclobutylmethyl)-2-cyclopropyl-N-(oxolan-2-ylmethyl)-1,3-benzoxazole-6-carboxamide

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